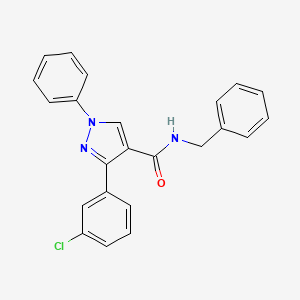
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
説明
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPA belongs to the pyrazole family of compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to bind to the cannabinoid receptor 1 (CB1), a G protein-coupled receptor that is involved in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide acts as a CB1 receptor antagonist, blocking the effects of endogenous cannabinoids, such as anandamide, and exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide depend on its interaction with the CB1 receptor. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, without producing the psychoactive effects of THC. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential use as an anti-obesity drug. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury, by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity for the CB1 receptor, its low toxicity and side effects, and its ease of synthesis and purification. The limitations of using N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its limited solubility in aqueous solutions, its poor bioavailability and pharmacokinetic properties, and its potential off-target effects on other molecular targets.
将来の方向性
The future directions for research on N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide include the development of more potent and selective CB1 receptor antagonists, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. The use of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in combination with other drugs or therapies may also be explored for enhanced efficacy and reduced side effects. Finally, the development of new methods for the delivery of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide to the brain and other target tissues may facilitate its clinical translation.
科学的研究の応用
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, such as cancer research, neuroscience, and drug discovery. In cancer research, N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and neurotoxicity. In drug discovery, N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
N-benzyl-3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-19-11-7-10-18(14-19)22-21(16-27(26-22)20-12-5-2-6-13-20)23(28)25-15-17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCXQGOFRRUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750424.png)
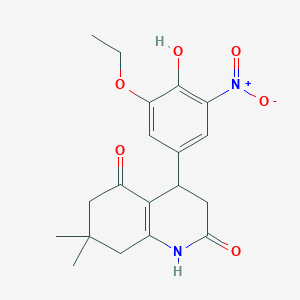
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4750443.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide](/img/structure/B4750463.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
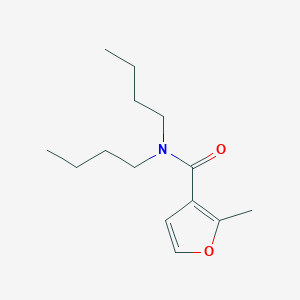
![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4750483.png)
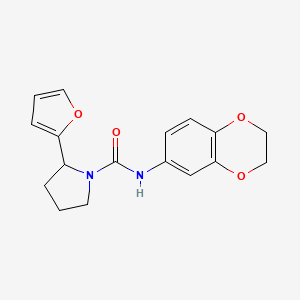
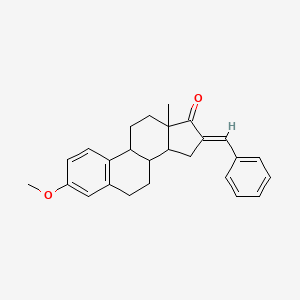
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4750499.png)